molecular formula C11H13FO2 B8772378 Ethyl 2-(4-fluoro-3-methylphenyl)acetate

Ethyl 2-(4-fluoro-3-methylphenyl)acetate

Cat. No.: B8772378
M. Wt: 196.22 g/mol
InChI Key: FTFNIMWGBIKQOT-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds and Arylacetate Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a compound. These modifications can lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and altered acidity or basicity, which can improve a molecule's binding affinity to biological targets. Ethyl 2-(4-fluoro-3-methylphenyl)acetate is a prime example of a fluorinated building block that leverages these advantages.

As an arylacetate, this compound belongs to a class of esters that are prevalent in organic synthesis. The aryl- and acetate- portions of the molecule provide multiple reactive sites for further chemical transformations, making it a versatile precursor for a variety of more complex structures.

Significance as a Synthetic Intermediate and Foundational Building Block

This compound serves as a crucial starting material in multi-step synthetic pathways. Its utility lies in the strategic placement of its functional groups, which allows for selective chemical modifications. The ester group can be readily hydrolyzed, reduced, or converted into other functional groups, while the fluorinated and methylated phenyl ring can participate in various aromatic substitution reactions.

A common synthetic route to this compound involves the reaction of 4-fluoro-3-methylaniline with ethyl chloroacetate. This nucleophilic substitution is typically facilitated by a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis of the ester. evitachem.com

Synthesis of this compound
Reactant 1Reactant 2ReagentProduct
4-Fluoro-3-methylanilineEthyl chloroacetateTriethylamine (base)This compound

The compound's physical and chemical properties are summarized in the table below.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
AppearanceNot specified in provided results
Boiling PointNot specified in provided results
Melting PointNot specified in provided results

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has primarily focused on its application as a precursor in the development of new bioactive molecules and functional materials.

Materials Science: In the field of materials science, fluorinated compounds are known to impart desirable properties such as increased thermal stability and resistance to solvents. This compound can be used in the development of specialty polymers and other functional materials where these characteristics are advantageous. evitachem.com

Heterocyclic Synthesis: The reactivity of the ester and the aromatic ring makes this compound a suitable precursor for the synthesis of novel heterocyclic compounds. These structures are of great interest in medicinal chemistry due to their prevalence in biologically active molecules.

Scope and Objectives of the Academic Research Review

This review aims to provide a focused and scientifically rigorous overview of this compound. The objective is to consolidate the available information on its synthesis, chemical properties, and its role as a synthetic intermediate. By adhering strictly to the outlined sections, this article serves as a concise and authoritative resource for researchers in organic chemistry, medicinal chemistry, and materials science who are interested in the applications of this specific fluorinated building block. The content is based on a careful review of available scientific literature and chemical data sources, excluding non-academic or unreliable web sources.

Conventional Esterification Protocols and Optimization Strategies

Conventional esterification methods represent the most direct and traditional approaches to synthesizing esters like this compound. These protocols typically involve the reaction of a carboxylic acid with an alcohol or the transformation of one ester into another.

Direct Esterification of (4-Fluoro-3-methylphenyl)acetic Acid

The most straightforward synthesis of this compound is the direct esterification of its corresponding carboxylic acid, (4-fluoro-3-methylphenyl)acetic acid epa.govpharmaffiliates.com. This acid-catalyzed reaction, often referred to as Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using an excess of the alcohol reactant (ethanol) or by removing the water formed during the reaction. The use of a Dean-Stark apparatus is a common strategy for water removal. Optimization of this method involves screening different acid catalysts, adjusting the reaction temperature, and modifying the ratio of reactants to maximize the conversion to the desired ester. Biocatalytic methods using enzymes like lipases can also be employed for direct esterification under milder conditions, which can be advantageous for sensitive substrates unimi.it.

Table 1: Typical Conditions for Direct Esterification

Parameter Condition Purpose
Reactants (4-Fluoro-3-methylphenyl)acetic acid, Ethanol Formation of the target ester
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) To protonate the carbonyl oxygen, increasing electrophilicity
Temperature Reflux To increase the reaction rate

| Equilibrium Shift | Excess ethanol or removal of water (e.g., Dean-Stark trap) | To drive the reaction towards product formation |

Transesterification Processes for this compound Formation

Transesterification is another valuable method for synthesizing the target ester. This process involves the reaction of a different ester of (4-fluoro-3-methylphenyl)acetic acid, such as mthis compound, with ethanol in the presence of an acid or base catalyst.

In this equilibrium reaction, the alcohol from the starting ester (methanol) is replaced by the new alcohol (ethanol). To drive the reaction to completion, it is often necessary to remove the lower-boiling alcohol byproduct (methanol) by distillation. Ethyl acetate (B1210297) itself can sometimes be used as both a reactant and an entrainer to remove the alcohol byproduct through the formation of an azeotrope, a technique particularly useful in reactive distillation systems biofueljournal.com. The choice of catalyst (acidic or basic) and the reaction conditions are critical for optimizing the yield and minimizing side reactions.

Transition Metal-Catalyzed Approaches

Modern synthetic organic chemistry heavily relies on transition metal catalysis to construct complex molecules with high efficiency and selectivity. For arylacetates, palladium-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Carbonylation Routes for Arylacetates

Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carboxylic acid derivatives from aryl halides or triflates. nih.govresearchgate.net This methodology can be applied to synthesize the arylacetate structure by introducing a carbonyl group (CO) and an alkoxy group in a single step. Starting from a precursor like 1-bromo-4-fluoro-3-methylbenzene, a palladium catalyst, in the presence of carbon monoxide and ethanol, can facilitate the formation of this compound.

These reactions have seen significant development since their initial discovery, and a wide array of palladium catalysts and ligands are now available to facilitate these transformations under various conditions. nih.govresearchgate.net Recent advancements have even developed methods that avoid the use of toxic carbon monoxide gas by employing CO surrogates like phenyl formate. organic-chemistry.org Furthermore, the scope of suitable substrates has been expanded to include more accessible and stable aryl tosylates and mesylates, which can be carbonylated under mild, atmospheric pressure of CO. organic-chemistry.org

Table 2: Key Components in Palladium-Catalyzed Carbonylation

Component Example(s) Role in Reaction
Aryl Substrate 1-Bromo-4-fluoro-3-methylbenzene, 4-Fluoro-3-methylphenyl triflate Source of the aryl group
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, 5% Pd/C rsc.org Facilitates oxidative addition and reductive elimination
Ligand P(t-Bu)₃, Xantphos, dcpp organic-chemistry.org Stabilizes the palladium center and influences reactivity
Carbonyl Source Carbon Monoxide (CO) gas, Phenyl formate organic-chemistry.org Provides the carbonyl group for the ester
Nucleophile Ethanol Provides the ethyl group of the ester

| Base | Triethylamine (NEt₃), Potassium carbonate (K₂CO₃) | Neutralizes the acid generated during the reaction |

Suzuki-Miyaura Coupling Strategies for Substituted Arylacetates

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its ability to form carbon-carbon bonds. youtube.com While not a direct method for creating the acetate functional group, it is a critical strategy for constructing the substituted aryl precursor. For instance, a Suzuki coupling could be used to join a boronic acid or ester with an appropriate aryl halide to form the 4-fluoro-3-methylphenyl core.

Once the substituted aromatic ring is assembled, the acetic acid side chain can be introduced through various other synthetic steps. The Suzuki reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous starting materials. youtube.comyoutube.com The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoroaryl Precursors

Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free pathway to functionalize aromatic rings, particularly those activated by electron-withdrawing groups or containing highly electronegative substituents like fluorine. nih.govlibretexts.org In the context of synthesizing this compound, an SNAr strategy could be envisioned where a precursor with an additional activating group allows for the displacement of a leaving group by a nucleophile that can be converted into the ethyl acetate moiety.

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The leaving group is then eliminated, restoring the aromaticity of the ring. For this reaction to proceed, the aromatic ring must typically be electron-deficient, often achieved by placing strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group. libretexts.org While the fluorine atom on the target molecule is generally a poor leaving group in SNAr unless activated, strategies involving other precursors or photoredox catalysis can enable the functionalization of unactivated fluoroarenes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

ethyl 2-(4-fluoro-3-methylphenyl)acetate

InChI

InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3

InChI Key

FTFNIMWGBIKQOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)C

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of Ethyl 2 4 Fluoro 3 Methylphenyl Acetate

Reactions at the Ester Functional Group

The ester functional group is a primary site for nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group. libretexts.orglibretexts.org The reactivity of the carbonyl carbon is influenced by both steric and electronic factors.

Hydrolysis and Saponification to (4-Fluoro-3-methylphenyl)acetic Acid

The conversion of Ethyl 2-(4-fluoro-3-methylphenyl)acetate to its corresponding carboxylic acid, (4-Fluoro-3-methylphenyl)acetic acid, is a fundamental transformation achieved through hydrolysis. This reaction can be catalyzed by either acid or base (saponification).

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis. The reaction is an equilibrium process and typically requires heating to proceed at a reasonable rate. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Base-Catalyzed Hydrolysis (Saponification) : Saponification is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. This method is often preferred for its high yields and irreversibility. beilstein-journals.org

Vigorous hydrolysis conditions, such as refluxing with a mixture of aqueous HBr and acetic acid, have been shown to be effective for converting substituted phenylacetates to their corresponding acetic acids. beilstein-journals.org

Table 1: Typical Conditions for the Hydrolysis of this compound

Reaction Type Reagents Solvent Conditions Product
Acid-Catalyzed Hydrolysis H₂SO₄ or HCl (aq) Water/Dioxane Reflux (4-Fluoro-3-methylphenyl)acetic acid
Saponification NaOH or KOH Water/Ethanol (B145695) Room Temp or Heat Sodium (4-fluoro-3-methylphenyl)acetate

Amidation and Related Nucleophilic Acyl Substitutions

This compound can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amides. This nucleophilic acyl substitution reaction, known as aminolysis, typically requires higher temperatures or catalysts because amines are less nucleophilic than hydroxide ions. libretexts.org The reaction proceeds through a tetrahedral intermediate, which then collapses to eliminate ethanol and form the C-N bond of the amide. libretexts.org

Catalytic methods, sometimes employing Lewis acids or borate (B1201080) esters, can facilitate the direct amidation of esters under milder conditions. researchgate.netchemrxiv.org Other nucleophiles can also participate in acyl substitution reactions. For instance, reaction with an alcohol under acidic or basic conditions (transesterification) can exchange the ethyl group for a different alkyl group.

Reduction of the Ester Moiety

The ester group can be reduced to a primary alcohol, 2-(4-fluoro-3-methylphenyl)ethanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde. A subsequent aqueous workup is required to protonate the resulting alkoxide and liberate the alcohol.

Transformations Involving the Benzylic Methylene (B1212753) Group

The methylene (-CH₂-) group adjacent to the phenyl ring is known as a benzylic position. masterorganicchemistry.com The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or anion. masterorganicchemistry.com This makes the benzylic methylene group a key site for functionalization.

α-Functionalization Reactions, including Halogenation

The activated benzylic protons can be abstracted by a suitable base to form a carbanion (enolate), which can then react with various electrophiles. A prominent reaction is α-halogenation.

Radical Halogenation : The benzylic position is particularly susceptible to free-radical halogenation. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or UV light, can selectively introduce a bromine atom at the benzylic carbon to yield Ethyl 2-bromo-2-(4-fluoro-3-methylphenyl)acetate. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. masterorganicchemistry.com

Condensation Reactions and C-C Bond Formation

The acidity of the α-hydrogens allows this compound to participate in base-catalyzed condensation reactions to form new carbon-carbon bonds.

Claisen Condensation : In the presence of a strong base, such as sodium ethoxide (NaOEt), the ester can undergo a Claisen condensation with another molecule of itself. libretexts.org The base removes an α-proton to generate an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an ethoxide ion results in the formation of a β-keto ester. libretexts.org The use of a full equivalent of base is necessary to deprotonate the resulting β-keto ester, driving the equilibrium toward the product. libretexts.org

Table 2: Illustrative Claisen Self-Condensation of this compound

Reactant Reagents Intermediate Product

Reactivity of the Fluorinated Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic interplay of the fluorine, methyl, and ethyl acetate (B1210297) substituents. These groups influence the electron density of the ring and direct the position of incoming electrophiles or nucleophiles.

Influence of Fluorine and Methyl Substituents on Aromatic Reactivity

The substitution pattern on the phenyl ring creates a unique reactivity profile. The outcome of aromatic substitution reactions is determined by the cumulative effects of the substituents, which can be either activating or deactivating and have specific directing properties.

Fluorine Substituent (at C4): The fluorine atom exhibits a dual electronic effect. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution by lowering the electron density in the π-system. libretexts.orgresearchgate.net Conversely, through its lone pairs of electrons, fluorine can participate in p-π conjugation, donating electron density back to the ring (+R effect). libretexts.org While for most halogens the inductive effect strongly dominates, making them deactivators, fluorine's resonance effect is more significant than that of other halogens, though the inductive effect still prevails. researchgate.net This resonance effect directs incoming electrophiles to the ortho and para positions (C3 and C5).

Methyl Substituent (at C3): The methyl group is an activating substituent. It donates electron density to the aromatic ring through an inductive effect (+I) and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609) itself. libretexts.org The methyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions C2, C4, and C5.

Combined Influence: In this compound, the activating methyl group and the deactivating fluorine group have competing and reinforcing influences on the different positions of the ring. The ethyl acetate group at C1 is generally considered deactivating and its bulk can provide steric hindrance to the ortho positions (C2 and C6).

The directing effects of the methyl group (to positions C2, C4, C5) and the fluorine atom (to positions C3, C5) are reinforcing at the C5 position. The C5 position is para to the methyl group and ortho to the fluorine atom. Therefore, C5 is the most electronically enriched and sterically accessible position, making it the most probable site for electrophilic aromatic substitution.

Table 1: Summary of Substituent Effects on the Aromatic Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-CH₂COOEtC1-I (Weak)-R (Weak)Deactivatingmeta (also steric hindrance at ortho)
-CH₃C3+IHyperconjugationActivatingortho, para (C2, C4, C5)
-FC4-I (Strong)+R (Moderate)Deactivatingortho, para (C3, C5)

Directed Aromatic Functionalization Strategies

Directed functionalization takes advantage of the inherent reactivity patterns of the substituted ring to introduce new chemical groups at specific positions. For this compound, strategies would primarily target the C5 position for electrophilic substitution. More advanced methods can also utilize the fluorine atom as a handle for directed C-H activation.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation) would be expected to occur predominantly at the C5 position due to the combined directing effects of the methyl and fluoro groups.

Directed ortho-Metalation and C-H Functionalization: Modern synthetic methods have utilized fluorine substituents to direct the metalation of the adjacent C-H bond. whiterose.ac.uk Transition-metal catalysts can coordinate to the fluorine atom, enabling the selective activation and functionalization of the C-H bond at the C5 position (or C3, though less likely due to steric hindrance from the methyl group). whiterose.ac.uk This strategy allows for the introduction of a wide range of substituents under controlled conditions.

Nucleophilic Aromatic Substitution (S N Ar): The fluorine atom is generally a poor leaving group in S N Ar reactions unless the ring is highly activated by strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions. researchgate.netnih.gov In the parent molecule, S N Ar at the C4 position is unlikely under standard conditions. However, if the ring were to be functionalized with a potent electron-withdrawing group at C3 or C5, displacement of the fluoride (B91410) ion could become feasible.

Table 2: Potential Aromatic Functionalization Reactions

Reaction TypeReagentsTarget PositionExpected Product Class
NitrationHNO₃, H₂SO₄C55-Nitro derivative
BrominationBr₂, FeBr₃C55-Bromo derivative
AcylationRCOCl, AlCl₃C55-Acyl derivative
ortho-C-H ArylationArylboronic acid, Pd catalystC55-Aryl derivative

Derivatization Strategies for Novel Chemical Entities from this compound

This compound serves as a versatile building block for the synthesis of novel chemical entities through transformations of its ethyl acetate functional group. These derivatizations are key to creating libraries of related compounds for applications in medicinal chemistry and materials science. numberanalytics.com

The primary reaction site is the ester carbonyl group, which is susceptible to nucleophilic acyl substitution.

Hydrolysis: Base- or acid-catalyzed hydrolysis of the ethyl ester yields the corresponding carboxylic acid, 2-(4-fluoro-3-methylphenyl)acetic acid. This acid is a crucial intermediate, as it can be further modified. For example, it can be converted to its potassium salt by treatment with potassium hydroxide. mdpi.com

Amidation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and subsequently reacted with a wide variety of primary or secondary amines to produce a diverse range of amides. Alternatively, direct coupling of the acid with an amine using coupling agents (like DCC or EDC) is a common strategy.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-fluoro-3-methylphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The intermediate carboxylic acid can also be reduced to the same alcohol using reagents such as borane (B79455) (BH₃).

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group, leading to different ester derivatives.

Reactions at the α-Carbon: The methylene (CH₂) group adjacent to the ester carbonyl is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides), allowing for the introduction of substituents at the α-carbon.

These derivatization strategies allow for the systematic modification of the molecule's structure, which is a fundamental practice in drug discovery and the development of new functional materials.

Table 3: Derivatization Reactions of the Ethyl Acetate Group

ReactionReagentsIntermediate/Product ClassNovel Chemical Entity
HydrolysisNaOH or H₂SO₄, H₂OCarboxylic Acid2-(4-fluoro-3-methylphenyl)acetic acid
Amidation1. SOCl₂ 2. R¹R²NHAmideN,N-Disubstituted-2-(4-fluoro-3-methylphenyl)acetamide
ReductionLiAlH₄Primary Alcohol2-(4-fluoro-3-methylphenyl)ethanol
Grignard ReactionRMgBrTertiary Alcohol1,1-Disubstituted-2-(4-fluoro-3-methylphenyl)propan-2-ol

Advanced Spectroscopic and Analytical Research on Ethyl 2 4 Fluoro 3 Methylphenyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic organic molecules like Ethyl 2-(4-fluoro-3-methylphenyl)acetate. jyu.fi One-dimensional NMR techniques such as ¹H, ¹³C, and ¹⁹F NMR provide fundamental information about the molecular framework.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) protons, the ethyl ester's methylene and methyl protons, and the methyl group on the phenyl ring. The substitution pattern on the aromatic ring leads to specific splitting patterns (multiplicities) and coupling constants (J values) that are critical for assigning the protons to their exact positions. For instance, the fluorine atom will couple with nearby protons, providing further structural confirmation.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbonyl carbon, the aromatic carbons (some of which will show C-F coupling), and the aliphatic carbons of the ethyl and methyl groups can be precisely assigned.

Given the fluorine substituent, ¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of the fluorine atom. The diastereotopic ratio in chiral derivatives can also be determined using ¹⁹F NMR. acs.org

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for more complex structural elucidation. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons, confirming the connectivity of the entire molecule. jyu.fi

Beyond simple structural confirmation, NMR is pivotal in mechanistic studies. By analyzing reaction mixtures at various time points, it is possible to identify transient intermediates, by-products, and to determine reaction kinetics. For example, in the synthesis of related phenylacetic acid derivatives, NMR can be used to monitor the conversion of starting materials and the formation of the final product. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (in CDCl₃)¹³C NMR (in CDCl₃)
PositionPredicted Chemical Shift (δ ppm)Multiplicity & Coupling (J in Hz)PositionPredicted Chemical Shift (δ ppm)
-CH₂- (ester)4.15q, J = 7.1C=O171.5
-CH₃ (ester)1.25t, J = 7.1Ar-C (quaternary)159.5 (d, J ≈ 245)
Ar-CH₂3.58sAr-C (quaternary)133.0 (d, J ≈ 3)
Ar-CH₃2.28sAr-C (quaternary)125.0 (d, J ≈ 18)
Ar-H7.05-7.15mAr-CH131.0 (d, J ≈ 5)
Ar-H6.90-7.00mAr-CH127.0 (d, J ≈ 8)
Ar-CH115.0 (d, J ≈ 21)
-CH₂- (ester)61.0
Ar-CH₂40.5
Ar-CH₃14.5 (d, J ≈ 3)
-CH₃ (ester)14.2

Mass Spectrometry (MS) Applications in Reaction Pathway Monitoring and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the context of this compound synthesis, MS, particularly when hyphenated with liquid chromatography (LC-MS), is crucial for monitoring reaction pathways and profiling impurities. scispace.comresearchgate.net

During the synthesis process, which could involve the esterification of 2-(4-fluoro-3-methylphenyl)acetic acid or other routes, LC-MS can be used to track the consumption of reactants and the formation of the desired product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize by-product formation.

Impurity profiling is a critical aspect of pharmaceutical development and chemical manufacturing to ensure the safety and efficacy of the final product. scispace.comnih.gov MS is highly sensitive for detecting and identifying trace-level impurities that may arise from various sources, including starting materials, side reactions, or degradation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. acs.org Subsequent fragmentation analysis (MS/MS) can then be used to elucidate their structures. researchgate.net

For this compound, potential impurities could include unreacted starting materials like 2-(4-fluoro-3-methylphenyl)acetic acid, by-products from side reactions (e.g., over-alkylation or dimerization), or degradation products formed under stress conditions like heat or light.

Table 2: Potential Impurities in the Synthesis of this compound and their Expected Molecular Ions

Potential ImpurityChemical FormulaExpected [M+H]⁺ (m/z)
2-(4-fluoro-3-methylphenyl)acetic acidC₉H₉FO₂169.0659
Unreacted starting material (e.g., 1-fluoro-2-methylbenzene)C₇H₇F111.0559
Dimerization by-productC₁₈H₁₆F₂O₂319.1191
Hydrolysis product (degradation)C₉H₉FO₂169.0659

Advanced Chromatographic Methodologies for Purity Assessment and Process Monitoring (e.g., UPLC, LC-MS)

Advanced chromatographic techniques are fundamental for ensuring the purity and quality of chemical compounds like this compound. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, greater sensitivity, and faster analysis times. copernicus.org These features make it an ideal technique for both final product purity assessment and in-process monitoring. walisongo.ac.id

A typical UPLC method for purity assessment would involve separating the target compound from any potential impurities on a reversed-phase column (e.g., C18). The mobile phase would likely consist of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information and can help in the initial identification of impurities. copernicus.org

For process monitoring, the speed of UPLC allows for rapid analysis of reaction samples, providing timely feedback for process control and optimization. walisongo.ac.id By quantifying the disappearance of starting materials and the appearance of the product and by-products, chemists can ensure the reaction is proceeding as expected and take corrective action if necessary.

When coupled with mass spectrometry (LC-MS), the chromatographic separation power of UPLC is combined with the sensitive and specific detection capabilities of MS. scispace.com This hyphenated technique is invaluable for identifying unknown peaks in the chromatogram. By obtaining the mass-to-charge ratio and fragmentation pattern of an impurity, its structure can often be determined without the need for isolation. nih.gov

Table 3: Example UPLC Method Parameters for Purity Analysis

ParameterCondition
InstrumentUPLC System with PDA Detector
ColumnReversed-Phase C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.5 mL/min
Column Temperature40 °C
Detection Wavelength254 nm
Injection Volume1 µL

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

While this compound itself may be a liquid or low-melting solid at room temperature, its derivatives or analogues can often be synthesized in a crystalline form suitable for X-ray crystallography. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. acs.org

X-ray crystallography provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation in the solid state. This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing and influence physical properties like melting point, solubility, and stability. researchgate.net

For example, the crystal structure of a related compound, ethyl 2-(2,4-difluorophenyl)acetate, has been determined, revealing detailed information about its molecular geometry and packing. researchgate.net Similarly, resolving the crystal structure of an analogue of this compound would provide unequivocal proof of its structure and offer insights into its solid-state behavior. mdpi.com Such studies are crucial in pharmaceutical sciences, where the crystalline form of a drug can impact its bioavailability and manufacturability. acs.org

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be modeled. researchgate.net

Table 4: Representative Crystallographic Data for a Phenylacetate (B1230308) Analogue (Ethyl 2-(2,4-difluorophenyl)acetate) researchgate.net

ParameterValue
Chemical FormulaC₁₀H₁₀F₂O₂
Formula Weight200.18
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)13.226(6)
b (Å)5.978(3)
c (Å)12.195(5)
β (°)101.78(3)
Volume (ų)952.6(7)
Z (molecules/unit cell)4

Computational and Theoretical Investigations of Ethyl 2 4 Fluoro 3 Methylphenyl Acetate

Electronic Structure and Quantum Chemical Analyses

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. For Ethyl 2-(4-fluoro-3-methylphenyl)acetate, these analyses reveal how the interplay of substituents on the phenyl ring governs the electron distribution and molecular orbital energies. The fluorine atom at the C4 position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the C3 position is a weak electron-donating group. numberanalytics.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. numberanalytics.com DFT calculations on similar aromatic esters suggest that the HOMO would be localized primarily on the substituted phenyl ring, while the LUMO would have significant contributions from the carbonyl group of the ester. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those of the ethyl group.

Table 1: Predicted Quantum Chemical Properties of this compound * Data is hypothetical and based on typical values for similar molecules calculated at the B3LYP/6-31G(d) level of theory.

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy~ -0.8 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 5.7 eVIndicator of chemical stability and reactivity.
Dipole Moment~ 2.5 DMeasures the overall polarity of the molecule.

Conformational Landscape and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are dictated by its accessible conformations. Conformational analysis involves studying the rotation around single bonds to identify stable, low-energy structures. organicchemistrytutor.comlibretexts.org Key rotatable bonds in this molecule include the C(aryl)-C(acetate) bond and the bonds within the ethyl ester group.

Molecular dynamics (MD) simulations can provide a time-resolved view of the conformational dynamics. rsc.orgnih.gov By simulating the motion of atoms over time, MD can explore the potential energy surface and identify the most populated conformational states and the energy barriers between them. youtube.comyoutube.com Such simulations would likely show that while there is considerable flexibility, the molecule spends most of its time in a few low-energy conformations.

Table 2: Key Dihedral Angles and Predicted Conformational Preferences Angles are defined by the atoms constituting the bond and its immediate neighbors.

Dihedral AngleDescriptionPredicted Low-Energy Conformation(s)
C4-C3-C(acetate)-C(carbonyl)Rotation of acetate (B1210297) group relative to the ringEclipsed and bisected conformations likely represent energy minima and maxima.
C(acetate)-C(carbonyl)-O-C(ethyl)Orientation of the ethyl grouptrans (anti-periplanar) conformation is generally favored for esters.

Prediction of Reactivity and Reaction Pathways

Conceptual DFT provides a framework for predicting molecular reactivity through various indices. nih.govmdpi.com These descriptors help to identify which parts of a molecule are most likely to participate in chemical reactions.

Local reactivity is described by Fukui functions, which indicate the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. researchgate.netresearchgate.net For this compound, the carbon atom attached to the fluorine (C4) would be a likely site for nucleophilic attack. The carbonyl carbon of the ester group would also be a prominent electrophilic site. Computational methods are crucial for elucidating reaction mechanisms by predicting transition states and reaction energy profiles. grnjournal.usrsc.orgresearchgate.netnih.gov

Table 3: Conceptual DFT Reactivity Descriptors and Their Implications * Qualitative predictions based on the electronic effects of substituents.

DescriptorPredicted Site of Highest ValueImplication for Reactivity
Fukui Function (f+)Carbonyl carbon, C4-F carbonMost probable sites for nucleophilic attack.
Fukui Function (f-)Aromatic ring carbons (ortho/para to methyl)Most probable sites for electrophilic attack.
Electrophilicity Index (ω)ModerateOverall susceptibility to react with nucleophiles.
Nucleophilicity Index (N)Low to ModerateOverall ability to react with electrophiles.

Structure-Reactivity Relationship Studies of Related Fluorinated Arylacetates

The study of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) is essential for understanding how molecular structure influences chemical or biological activity. nih.gov For fluorinated compounds, the position and number of fluorine atoms can dramatically alter properties like acidity, lipophilicity, and metabolic stability. researchgate.net

In related series of fluorinated compounds, a clear trend is often observed where increasing the degree of fluorination can lead to changes in biological potency. nih.gov For instance, the introduction of fluorine can enhance pharmacokinetic properties and receptor-binding efficiency. researchgate.net However, the effect is highly dependent on the specific molecular context. In some cases, increased fluorination leads to decreased inhibitory potency, suggesting that steric and electronic factors must be carefully balanced. nih.gov

Studies on fluorinated benzenesulfonamides and sialic acid inhibitors have shown that the specific substitution pattern on the aromatic ring is critical for activity. nih.govacs.orgresearchgate.net These studies highlight that even small changes, such as moving a substituent from one position to another, can have a profound impact on the molecule's ability to interact with biological targets. The insights gained from these related fluorinated arylacetates provide a valuable framework for predicting the potential activities and reactivity trends of this compound.

Table 4: Comparative Effects of Fluorine Substitution on Arylacetate Properties

Compound TypeEffect of FluorinationReference
Sialic Acid InhibitorsIncreasing fluorination on an acyl group decreased inhibitory potency. nih.govacs.org
General Fluorinated MoleculesIncreases acidity (pKa) due to inductive effects. researchgate.net
Cannabinoid AnalogsFluorine substitution can have a significant detrimental effect on receptor binding. nih.gov
General Drug CandidatesOften improves metabolic stability and membrane permeation. researchgate.net

Applications of Ethyl 2 4 Fluoro 3 Methylphenyl Acetate As a Key Synthetic Building Block

Role in the Synthesis of Pharmaceutical Precursors and Intermediates

Substituted phenylacetic acids and their esters are foundational building blocks in medicinal chemistry, serving as precursors for a wide array of active pharmaceutical ingredients (APIs). Ethyl 2-(4-fluoro-3-methylphenyl)acetate fits within this class of valuable intermediates, primarily by enabling the introduction of the 4-fluoro-3-methylphenyl motif into larger, more complex drug candidates. The fluorine atom is a particularly valued substituent in drug design for its ability to enhance metabolic stability, binding affinity, and lipophilicity.

A critical application of this compound is its role as a precursor to key amino acid analogues. For instance, the corresponding amino ester, Ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, is a recognized pharmaceutical intermediate. bldpharm.com The synthesis of this amino ester can be envisioned starting from this compound via a reaction pathway that might involve nitration of the aromatic ring followed by reduction. The related compound, ethyl 2-(4-fluoro-3-nitrophenyl)acetate, is a known synthetic intermediate, suggesting the feasibility of this route. chemicalbook.com These amino esters are crucial for building peptide mimics or as chiral synthons for more complex APIs. Similarly, related structures like ethyl-2-(4-aminophenoxy) acetate (B1210297) have been explicitly identified as building blocks for novel hypoglycemic agents, highlighting the importance of this class of compounds. mdpi.com

Furthermore, the core structure of this compound is instrumental in synthesizing heterocyclic systems with known biological activity. For example, quinazolin-4-one derivatives, which can be prepared from phenylacetic acid precursors, exhibit a broad spectrum of pharmacological effects, including anticancer, anticonvulsant, and antimicrobial properties. nih.gov

Table 1: Key Pharmaceutical Intermediates Derived from this compound
Parent CompoundDerived IntermediatePotential Therapeutic Area
This compoundEthyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate bldpharm.comAntidepressants, Peptide-based drugs
This compound2-(4-fluoro-3-methylphenyl)acetic acidAnti-inflammatory drugs, Anticancer agents
This compoundEthyl 2-(4-fluoro-3-methyl-X-nitrophenyl)acetate chemicalbook.comPrecursor for amino-derivatives

Utilization in the Development of Agrochemical Intermediates

In the agrochemical industry, the development of novel herbicides, fungicides, and insecticides often relies on the synthesis of complex molecules containing fluorinated aromatic rings. Fluoro-functionalized heterocycles, in particular, are of immense interest due to their potent biological activities. acs.org The 4-fluoro-3-methylphenyl group provided by this compound is a valuable pharmacophore in this context.

While direct public-domain examples of its use in specific commercial pesticides are limited, the structural motifs are highly relevant. Patents for modern agrochemicals frequently feature phenoxy-acetate or phenyl-amide structures. For example, a patent related to a complex herbicide describes crystalline polymorphs containing phenoxy ethyl acetate moieties. google.com The structural similarity of this compound to these components makes it a plausible intermediate for the synthesis of next-generation crop protection agents. Its chemical handles allow for its incorporation into larger molecules designed to interact with specific biological targets in weeds, fungi, or insects. The presence of both a fluorine and a methyl group on the ring allows for fine-tuning of the molecule's activity and selectivity.

Table 2: Structurally Related Compounds in Agrochemical Contexts
Compound ClassStructural FeaturesPotential Agrochemical Application
Phenoxy Acetates researchgate.netAromatic ring linked to an acetate via an oxygen atom.Herbicides (e.g., synthetic auxins)
Phenylamide Derivatives google.comPhenyl ring connected to a nitrogen-containing functional group.Fungicides
Fluorinated Heterocycles acs.orgHeterocyclic structures containing one or more fluorine atoms.Herbicides, Insecticides, Fungicides

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

Beyond life sciences, functionalized aromatic compounds like this compound serve as building blocks for specialty chemicals and advanced materials. While it is primarily cataloged as a fine chemical intermediate for organic synthesis, its structure holds potential for applications in materials science. bldpharm.com

The incorporation of fluorine atoms into organic molecules can bestow unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. Phenylacetic acid derivatives can be used as monomers or as modifying agents in the synthesis of specialty polymers, such as polyesters or polyamides. The resulting materials could exhibit enhanced performance characteristics suitable for high-temperature applications or specialized coatings. Furthermore, the aromatic core of this compound makes it a candidate for the synthesis of liquid crystals or other organic electronic materials, where precise tuning of molecular shape and electronic properties is essential. Although specific, large-scale applications in this area are not widely documented in current literature, its classification as a material building block by some suppliers points toward its potential in this field. bldpharm.com

Building Block in the Synthesis of Heterocyclic Compounds

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. mdpi.com The reactivity of the ester and the adjacent methylene (B1212753) group provides a versatile platform for constructing a variety of ring systems. Heterocyclic compounds are of paramount importance in pharmaceuticals, agrochemicals, and material science.

The active methylene group (the -CH₂- between the phenyl ring and the carbonyl group) is readily deprotonated by a base, forming a nucleophilic carbanion. This nucleophile can then react with various electrophiles in cyclization or condensation reactions to form new rings. For example, reaction with bifunctional reagents like diamines, hydrazines, or ureas can lead to the formation of nitrogen-containing heterocycles.

A prominent example is the synthesis of quinazolinones, a class of fused heterocycles with significant biological activities. nih.govnih.gov In a typical synthetic route, a derivative of 2-aminobenzoic acid can be reacted with a phenylacetic acid derivative to construct the quinazolinone core. The 2-(4-fluoro-3-methylphenyl) substituent would be installed at the 2-position of the quinazolinone ring, imparting its specific electronic and steric properties to the final molecule. Similarly, this building block can be used to synthesize other important heterocyclic cores such as dihydropyrimidines, oxadiazoles, and benzimidazoles. mdpi.comresearchgate.net

Table 3: Potential Heterocyclic Systems from Phenylacetate (B1230308) Precursors
Target HeterocycleTypical Co-reactantKey Reaction Type
Quinazolinones nih.gov2-AminobenzamidesCondensation/Cyclization
PyrimidinedionesUrea or ThioureaCondensation
Benzimidazoles mdpi.como-PhenylenediaminesCondensation (Phillips-Ladenburg)
1,3,4-Oxadiazoles researchgate.netHydrazine followed by a cyclizing agentAcylhydrazide formation and cyclization

Future Research Directions and Emerging Challenges in Ethyl 2 4 Fluoro 3 Methylphenyl Acetate Chemistry

Development of Highly Regioselective and Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of polysubstituted aromatic compounds like Ethyl 2-(4-fluoro-3-methylphenyl)acetate is achieving precise control over the placement of functional groups on the phenyl ring. Future research will increasingly focus on developing novel synthetic methods that offer high regioselectivity, minimizing the formation of undesired isomers and simplifying purification processes.

Current strategies for introducing the fluorine atom often rely on nucleophilic fluorination of precursors, where achieving para-selectivity is crucial. evitachem.com While methods using potassium fluoride (B91410) with phase-transfer catalysts or crown ethers have shown success, there is a continuous need for more efficient and milder conditions. evitachem.com Research into next-generation fluorinating agents and catalyst systems that can operate at lower temperatures and with greater functional group tolerance is a key direction. For instance, the development of catalysts that can direct the fluorination of an unsubstituted or less-activated phenylacetate (B1230308) precursor would represent a significant advancement.

Furthermore, while this compound itself is achiral, it is a precursor to more complex molecules that may possess stereocenters. A significant future challenge lies in the development of stereoselective methodologies for reactions involving the α-carbon of the acetate (B1210297) group. This could involve:

Asymmetric Alkylation: Designing chiral catalysts that can facilitate the enantioselective alkylation or functionalization of the enolate derived from this compound.

Stereoselective Reduction: For derivatives where the ester moiety is transformed, developing methods for the stereoselective reduction of a ketone at the α-position.

Achieving high levels of both regio- and stereocontrol in a single synthetic sequence remains a formidable challenge that will require the design of sophisticated multifunctional catalysts and a deeper understanding of reaction mechanisms.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges, including reaction control, safety, and reproducibility. Flow chemistry and automated synthesis platforms offer powerful solutions to these issues and represent a critical future direction for the production of this compound.

Continuous flow processing, where reagents are mixed and reacted in a continuously flowing stream within a network of tubes and reactors, offers several advantages over traditional batch synthesis. thieme.de These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous materials at any given time. thieme-connect.deacs.org For the synthesis of this compound, which may involve energetic reactions or unstable intermediates, flow chemistry can enable access to reaction conditions that are inaccessible in batch, potentially leading to higher yields and purities. uc.pt Future research will focus on designing and optimizing telescoped flow processes where multiple reaction steps are performed sequentially without intermediate purification, significantly improving efficiency. rsc.org

Automated synthesis platforms can further enhance this process by integrating robotic handling of reagents, real-time reaction monitoring through in-line analytics (e.g., HPLC, NMR), and algorithmic optimization of reaction conditions. researchgate.net This approach not only accelerates the discovery of optimal synthetic routes but also ensures high reproducibility and facilitates the creation of compound libraries for screening purposes. The integration of these technologies will be pivotal for the scalable, on-demand, and cost-effective production of this compound and its derivatives.

Expansion of Biocatalytic Applications for Sustainable Production

In an era of increasing environmental awareness, biocatalysis is emerging as a cornerstone of green and sustainable chemistry. The use of enzymes to catalyze chemical transformations offers numerous benefits, including high selectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact compared to conventional chemical methods. nih.gov

For the synthesis of this compound, the final esterification step is a prime candidate for biocatalysis. Lipases and esterases are well-known for their ability to catalyze the formation of esters with high efficiency. semanticscholar.org Research has demonstrated the successful enzymatic synthesis of related compounds like ethyl acetate and 2-phenethyl acetate, often using immobilized enzymes that can be easily recovered and reused for multiple reaction cycles. nih.govresearchgate.net

Future research in this area will concentrate on:

Enzyme Discovery and Engineering: Screening for novel enzymes from diverse microbial sources or engineering existing ones to exhibit enhanced activity and stability towards the specific substrate, 2-(4-fluoro-3-methylphenyl)acetic acid.

Reaction Media Optimization: While many enzymatic reactions are performed in aqueous media, the low solubility of organic substrates can be a limitation. Investigating non-conventional media, such as ionic liquids or deep eutectic solvents, or developing biphasic aqueous/organic systems can improve substrate availability and reaction rates. researchgate.net

Whole-Cell Biocatalysis: Utilizing whole microbial cells (e.g., yeasts or bacteria) as catalysts, which circumvents the need for costly enzyme purification and provides a native environment for cofactor regeneration. semanticscholar.org

Developing a robust biocatalytic route would not only provide a more sustainable method for producing this compound but could also enable the enantioselective synthesis of chiral derivatives through kinetic resolution. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is at the heart of modern organic synthesis, and the quest for more efficient, robust, and cost-effective catalysts is a perpetual driver of research. While systems like phase-transfer catalysts and palladium complexes have been employed in the synthesis of precursors to this compound, there is considerable scope for innovation. evitachem.com

Future research will likely explore several promising avenues:

Advanced Homogeneous Catalysis: Developing next-generation organometallic catalysts (e.g., based on earth-abundant metals like iron or copper) that offer higher turnover numbers and operate under milder conditions. The use of Cu(I) co-catalysts has already shown promise in enhancing fluorination reactions. evitachem.com

Heterogeneous Catalysis: Designing solid-supported catalysts where the active catalytic species is immobilized on a solid support (e.g., silica, polymers, or metal-organic frameworks). This approach simplifies catalyst recovery and reuse, reducing costs and minimizing product contamination.

Ionic Liquids as Catalysts: Expanding the use of ionic liquids not just as solvents but as dual solvent-catalysts. evitachem.com Imidazolium-based ionic liquids, for example, can provide Brønsted acidity to activate substrates while their unique solvation properties stabilize reaction intermediates. evitachem.com

Organocatalysis: Exploring the use of small, metal-free organic molecules as catalysts. This approach avoids issues of heavy metal contamination in the final product, which is particularly important for applications in medicinal chemistry.

The table below summarizes the performance of various catalytic systems investigated for key transformations related to the synthesis of fluorinated phenylacetates, highlighting the impact of the catalyst on yield and selectivity.

Catalyst SystemReaction TypeTemperature (°C)Yield (%)4-F Isomer Selectivity (%)
KF (neat)Nucleophilic Fluorination1204268
KF/18-crown-6Nucleophilic Fluorination1208992
KF/TBAINucleophilic Fluorination1007887
KF/CuI/TBAINucleophilic Fluorination809395
[BMIM][BF₄]Esterification9098N/A

Data sourced from studies on related fluorinated precursors. evitachem.com

Advanced Mechanistic Investigations and Refined Computational Modeling

A deep and fundamental understanding of reaction mechanisms is essential for the rational design of improved synthetic processes. Simply discovering new reactions through screening is often inefficient; a mechanistic approach allows for targeted optimization of conditions and catalyst design. Future research on this compound will increasingly rely on a synergy between advanced analytical techniques and sophisticated computational modeling.

Mechanistic investigations will employ techniques such as in-situ reaction monitoring (e.g., ReactIR, process NMR) to identify and characterize transient intermediates and transition states. Kinetic studies can elucidate the rate-determining steps of a reaction and provide insight into the role of the catalyst. For instance, understanding the precise mechanism of phase-transfer catalysis in the esterification of the parent acid can lead to the design of more efficient catalysts. evitachem.com Similarly, elucidating the SN2 pathway in alkylation reactions can help in selecting optimal solvents and reaction conditions. walisongo.ac.id

Computational modeling , particularly using Density Functional Theory (DFT), has become an indispensable tool for modern chemists. mdpi.com DFT calculations can be used to:

Map out entire reaction energy profiles, identifying the most favorable pathways.

Model the structures of transition states and intermediates.

Predict the effects of catalyst or substrate modifications on reaction outcomes.

Explain observed regioselectivity and stereoselectivity.

Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions that govern the molecular packing in the solid state, which can be relevant for crystallization and purification. mdpi.comresearchgate.netresearchgate.net By combining these computational approaches with empirical data, researchers can build predictive models that accelerate the development of more efficient and selective syntheses for this compound.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-fluoro-3-methylphenyl)acetate?

The compound is typically synthesized via alkylation reactions. For example, cesium carbonate in DMF facilitates the reaction of a precursor (e.g., imidazole derivatives) with ethyl bromoacetate under ambient conditions . Workup involves extraction with ethyl acetate, aqueous washes, and purification via column chromatography. Yield optimization requires controlled stoichiometry (e.g., 2.5 equiv base, 1.2 equiv alkylating agent) and reaction monitoring by LCMS .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • NMR spectroscopy (1H, 13C) to confirm structural integrity and substituent positions .
  • LCMS for real-time reaction monitoring and molecular weight verification .
  • X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

Q. How can researchers ensure purity during synthesis?

Post-synthesis purification involves:

  • Liquid-liquid extraction with ethyl acetate to remove polar impurities .
  • Column chromatography (silica gel) with gradient elution for fine separation .
  • Recrystallization from methanol to obtain single crystals for structural validation .

Advanced Research Questions

Q. How do structural features influence the crystal packing of this compound?

X-ray studies reveal near-planar conformations of the oxadiazole ring, with dihedral angles of 13.90° (relative to naphthalene) and 7.93° (relative to benzene). Intermolecular C–H⋯N hydrogen bonds propagate chains along [100], while π⋯π interactions (3.4–3.6 Å) stabilize ribbon-like architectures parallel to (011) . Computational tools like SHELXL refine these models, accounting for twinning or high-resolution data .

Q. What strategies optimize derivative design for biological activity studies?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring enhances metabolic stability .
  • Scaffold hybridization : Coupling with bioactive moieties (e.g., chromones) via ester linkages, as seen in styryl derivatives, broadens pharmacological potential .
  • Computational modeling : DFT calculations predict electronic effects, while docking studies screen for target affinity .

Q. How can contradictions in synthetic yields or reaction pathways be resolved?

  • Controlled experiments : Vary parameters (solvent, temperature, catalyst) systematically. For example, replacing DMF with THF may alter reaction kinetics .
  • Isotopic labeling : Track mechanistic pathways (e.g., SN2 vs. SN1) using deuterated reagents .
  • High-throughput screening : Test multiple conditions in parallel to identify optimal protocols .

Q. What safety protocols are critical when handling intermediates like boronate esters?

  • Ventilation : Use fume hoods for volatile reagents (e.g., 1,4-dioxane) .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles prevent exposure during aqueous workups .
  • Waste management : Neutralize acidic byproducts (e.g., HCl) before disposal .

Methodological Notes

  • Crystallographic refinement : SHELX software (e.g., SHELXL, SHELXD) is preferred for small-molecule structures due to robust handling of twinning and disorder .
  • Thermodynamic data : Reference NIST databases for ethyl acetate properties (e.g., proton affinity: 835.7 kJ/mol) to calibrate computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.